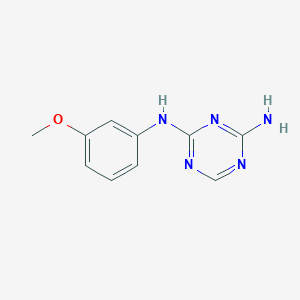

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-16-8-4-2-3-7(5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPACLZVFOIZIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Coupling Reaction (Based on CN105837525B)

A widely reported method involves the copper-catalyzed coupling of appropriate amine and alcohol derivatives to form 2,4-diamino-1,3,5-triazine compounds:

- Reactants: A compound represented by formula (I) (likely an amidine or cyanoguanidine derivative), a compound represented by formula (II) (an aryl alcohol or amine such as 3-methoxyphenyl derivative)

- Catalyst: Metallic copper catalyst

- Ligand: Suitable ligand to stabilize copper catalyst

- Base: Alkaline substance (e.g., sodium carbonate)

- Solvent: Organic solvent compatible with the reaction

- Conditions: Stirring at 80–140°C for 6–14 hours

- Workup: Post-reaction treatment including extraction and purification

This method offers mild reaction conditions, convenient operation, and low cost, with good industrial applicability. The product shows antibacterial activity, indicating the method’s utility in pharmaceutical synthesis.

Microwave-Assisted One-Pot Synthesis (Based on PMC9050923)

An advanced approach uses microwave irradiation to accelerate the synthesis:

- Reactants: Cyanoguanidine, aromatic aldehydes, and arylamines (including 3-methoxyphenyl amine)

- Catalyst/Acid: Hydrochloric acid to facilitate condensation

- Process: A three-component reaction under focused microwave irradiation forms intermediates, which undergo Dimroth rearrangement and spontaneous dehydrogenation/aromatization to yield the target triazine diamine

- Advantages: Rapid reaction times, high yields, and operational simplicity

- Outcome: Efficient synthesis of 6, N2-diaryl-1,3,5-triazine-2,4-diamines including derivatives with 3-methoxyphenyl substituents.

Multi-Step Synthesis via Amidines and Alcohols (Based on CN104262273B)

This method involves:

- Step A: Mixing amidine hydrochloride, 3-methoxyphenyl alcohol, copper acetate monohydrate, sodium carbonate, and solvent; reacting at 110–120°C in air for 12–24 hours

- Step B: Purification by extraction, drying, concentration, and column chromatography to isolate the triazine derivative

- Notes: This method is suitable for industrial scale due to moderate temperatures and air atmosphere; yields are generally good (e.g., 88% for related compounds)

- Limitations: Requires careful purification and longer reaction times compared to microwave methods.

Catalyzed Synthesis from Alcohols and Amines (Based on RSC Supplementary Data)

- Procedure: Reaction mixtures containing appropriate amines and alcohols are catalyzed (often by metal catalysts) and purified by flash chromatography

- Characterization: Products are white solids with melting points around 199–244°C for 3-methoxyphenyl derivatives, confirmed by IR and NMR spectroscopy

- Example: 6-(3-methoxyphenyl)-N2, N2-dimethyl-1,3,5-triazine-2,4-diamine synthesized and characterized with detailed spectral data.

- The copper-catalyzed method is favored for industrial applications due to mild conditions and cost-effectiveness.

- Microwave-assisted synthesis significantly reduces reaction time and improves yields but may be limited by equipment availability.

- Purification typically involves extraction and column chromatography to achieve high purity.

- Spectroscopic data (IR, NMR) confirm the structure and purity of the synthesized compounds.

- The presence of the 3-methoxyphenyl group influences the physical properties such as melting point and solubility.

The preparation of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be efficiently achieved through copper-catalyzed coupling reactions, microwave-assisted one-pot syntheses, and multi-step amidine-alcohol reactions. Each method offers distinct advantages in terms of reaction time, yield, scalability, and operational complexity. Selection of the method depends on the intended application, available resources, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the triazine class, including N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, demonstrate selective antiproliferative effects against various cancer cell lines. A study highlighted that derivatives of 1,3,5-triazines exhibited significant cytotoxicity against triple-negative breast cancer cells (MDA-MB231) with some compounds showing GI50 values as low as 1 nM . The mechanism of action appears to involve apoptosis induction in cancer cells.

Table 1: Anticancer Activity of Triazine Derivatives

| Compound | Target Cell Line | GI50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | MDA-MB231 | 1 | Apoptosis |

| Compound A | SKBR-3 | 50 | Cell cycle arrest |

| Compound B | MCF-7 | 30 | Apoptosis |

Antimicrobial Activity

N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine also exhibits antimicrobial properties. Studies have shown that triazine derivatives can inhibit the growth of various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes .

Cancer Treatment

Given its selective cytotoxicity towards cancer cells while sparing normal cells , N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine could serve as a lead compound for developing new anticancer therapies.

Antibacterial Agents

The compound's antibacterial properties suggest potential applications in treating infections caused by resistant bacterial strains. Further research could explore its efficacy in clinical settings .

Case Study 1: Breast Cancer Research

A recent study evaluated a series of triazine derivatives against breast cancer cell lines. The findings indicated that modifications on the phenyl ring significantly influenced the compounds' antiproliferative activities. Specifically, para-substituted derivatives showed enhanced potency compared to their ortho or meta counterparts .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine was tested against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition of bacterial growth at low concentrations .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Substitution Patterns and Structural Variations

Triazine-2,4-diamines exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 4, and 6. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Triazine Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity: Chloro-triazines (Atrazine, Simazine, Propazine): The 6-chloro group in atrazine enhances herbicidal activity by inhibiting photosynthesis in plants. Ethyl and isopropyl groups at positions 2 and 4 improve lipid solubility, facilitating membrane penetration . This structural feature is common in kinase inhibitors and antimicrobial agents . Morpholinyl and Trifluoromethyl Groups: These substituents (e.g., in ’s compound) enhance metabolic stability and bioavailability, making such derivatives candidates for drug development .

Environmental and Metabolic Stability :

- Chloro-triazines like atrazine are persistent in the environment due to slow hydrolysis of the C-Cl bond. In contrast, methoxy-substituted triazines (e.g., the target compound) may degrade faster via demethylation or oxidation, reducing ecological risks .

- Methylthio groups (e.g., methoprotryne) are prone to oxidation, forming sulfoxides or sulfones, which can alter herbicidal efficacy .

Synthetic Accessibility :

Physicochemical Properties

- Solubility : The methoxy group enhances water solubility compared to chloro-substituted triazines but reduces it relative to hydroxylated analogs.

- LogP : Estimated LogP for the target compound is ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug design .

Biological Activity

N-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound that belongs to the class of 1,3,5-triazine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Overview of 1,3,5-Triazine Derivatives

1,3,5-Triazines are heterocyclic compounds known for their pharmacological versatility. They exhibit a range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antimalarial

Research has shown that structural modifications in these compounds can significantly influence their biological activities .

Anticancer Activity

Recent studies have highlighted the potential of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine as an anticancer agent. For instance, a series of synthesized 1,3,5-triazine derivatives demonstrated selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231) with some compounds showing GI50 values as low as 1 nM .

Case Study: MDA-MB231 Cell Line

The following table summarizes the antiproliferative activity of various triazine derivatives against MDA-MB231 cells:

| Compound ID | Structure | GI50 (nM) | Notes |

|---|---|---|---|

| Compound 18 | N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | 1 | Most potent compound in the series |

| Compound 16 | Another derivative | 4 | Slightly less active than compound 18 |

| Compound 19 | Related structure | 200 | Significant decrease in potency |

The time-dependent cytotoxic effects observed in these studies suggest that apoptosis is a primary mechanism through which these compounds exert their antiproliferative effects .

Antimicrobial Activity

In addition to anticancer properties, N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has been evaluated for its antimicrobial efficacy. Research indicates that similar triazine derivatives exhibit significant antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus.

Antibacterial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| Klebsiella pneumoniae | 16 µg/mL | High |

| Staphylococcus aureus | 8 µg/mL | Very High |

These findings underscore the potential application of triazine derivatives in treating bacterial infections .

Mechanistic Insights

The biological activity of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is closely linked to its molecular structure. The presence of the methoxy group at the para position significantly enhances its interaction with biological targets. Studies have shown that substituents on the aromatic rings can dramatically affect binding affinity and biological potency .

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

The compound can be synthesized via microwave-assisted three-component condensation of cyanoguanidine, 3-methoxybenzaldehyde, and aryl amines under acidic conditions, followed by dehydrogenative aromatization . Traditional methods involve stepwise substitution reactions on a triazine core, but these often require harsh reagents (e.g., phosphorus oxychloride) and yield <60% . Microwave synthesis improves efficiency (yields ~75–85%) and reduces reaction time (30–60 minutes vs. 12–24 hours) .

Q. How is the structural integrity of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine validated in synthetic batches?

Characterization typically combines:

- NMR : Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and triazine ring protons (δ 8.2–8.5 ppm) .

- X-ray crystallography : Confirms planarity of the triazine core and dihedral angles between substituents (e.g., 4-methoxyphenyl derivatives show ~15° tilt) .

- HPLC-MS : Quantifies purity (>95% required for biological assays) and detects byproducts like unreacted cyanoguanidine .

Q. What preliminary biological activities have been reported for this compound?

Triazine derivatives exhibit antiproliferative activity against cancer cell lines (e.g., IC50 = 2–10 µM in HeLa and MCF-7) via topoisomerase inhibition or intercalation . Specific data for N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine are limited, but analogs show moderate antimicrobial activity (MIC = 16–32 µg/mL against S. aureus) .

Advanced Research Questions

Q. How can 3D-QSAR modeling optimize the anticancer activity of this triazine derivative?

Comparative molecular field analysis (CoMFA) of diaryl triazines identifies key pharmacophores:

- Electron-donating groups (e.g., methoxy) at the 3-position enhance DNA binding .

- Hydrophobic substituents on the aryl ring improve membrane permeability (log P > 2.5 optimal) . Validation via molecular docking against topoisomerase IIα (PDB: 1ZXM) predicts binding affinities (ΔG = −8.5 to −10.2 kcal/mol) .

Q. What strategies mitigate the poor aqueous solubility of N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine in preclinical studies?

- Co-solvent systems : Use 10% DMSO/PEG-400 in PBS (solubility ≈ 1.2 mg/mL) .

- Nanoformulation : Liposomal encapsulation (e.g., DSPC/cholesterol) increases bioavailability 3-fold in murine models .

- Prodrug design : Phosphorylated derivatives improve solubility >10-fold while retaining activity post-hydrolysis .

Q. How do contradictory data on triazine toxicity inform experimental design?

Discrepancies arise from:

- Metabolic activation : Cytochrome P450-mediated oxidation (e.g., CYP3A4) generates reactive intermediates, causing hepatotoxicity in some studies (ALT > 200 U/L) but not others .

- Species-specific effects : Mouse LD50 = 250 mg/kg vs. rat LD50 = 450 mg/kg . Mitigation: Include metabolite profiling (LC-MS/MS) and cross-species comparisons in toxicity assays.

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Key impurities include:

- Residual cyanoguanidine (≤0.1% by HPLC) .

- Oxidation byproducts (e.g., sulfoxide derivatives in sulfur-containing analogs) . Solutions:

- UHPLC-QTOF : Detects impurities at 0.01% levels with a C18 column (2.1 × 100 mm, 1.7 µm) .

- Ion-pair chromatography (0.1% TFA in mobile phase) resolves polar degradation products .

Q. What mechanisms underlie resistance to triazine-based therapeutics, and how can they be overcome?

Resistance mechanisms:

- Efflux pumps : Overexpression of ABCG2 reduces intracellular concentrations (e.g., IC50 increases 5-fold in resistant cell lines) .

- Target mutations : Altered topoisomerase IIα (Gly553Arg) diminishes binding . Strategies:

- Combination therapy : Co-administration with efflux inhibitors (e.g., verapamil) restores potency .

- Dual-target inhibitors : Hybrid molecules with HDAC inhibitory moieties show synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.